4,4',4''-Trimethoxytrityl chloride

Catalog No.
S776591
CAS No.
49757-42-8
M.F
C22H21ClO3
M. Wt
368.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-Trimethoxytrityl chloride

For ultralabile substrates, TMT-Cl (CAS 49757-42-8) enables acidolytic deprotection with 0.1% TFA, vastly milder than DMT or Trityl groups. This preserves silyl ethers, acetals, and glycosidic bonds.

  • Orthogonal selectivity: TMT removed while DMT, MMT, Trt remain intact.
  • Final-step deprotection of labeled nucleosides yields high purity and yield.
  • ≥98% purity; low water content ensures shelf stability.

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CAS Number

49757-42-8

Product Name

4,4',4''-Trimethoxytrityl chloride

IUPAC Name

1-[chloro-bis(4-methoxyphenyl)methyl]-4-methoxybenzene

Molecular Formula

C22H21ClO3

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3

InChI Key

OBFCMKPFILBCSQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl

The exact mass of the compound 4,4',4''-Trimethoxytrityl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

TMT-Cl, 4,4',4''-Trimethoxytrityl chloride, 4,4',4''-Trimethoxytriphenylmethyl chloride, Chlorotris(4-methoxyphenyl)methane, Tris(4-methoxyphenyl)methyl chloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4,4',4''-Trimethoxytrityl chloride (TMT-Cl) is a specialized protecting group reagent for primary hydroxyl and amino functions. As a member of the trityl family of protecting groups, its key characteristic is exceptionally high sensitivity to acidic conditions for cleavage (deprotection). The three electron-donating methoxy groups significantly destabilize the C-O or C-N bond under acid catalysis, making the TMT group more labile than common analogs like dimethoxytrityl (DMT), methoxytrityl (MMT), or the parent trityl (Tr) group. This property positions TMT-Cl as a solution for syntheses involving highly sensitive substrates where deprotection must occur under the mildest possible conditions.

Research Fit

Automated solid-phase oligo synthesis workflow
Highest acid lability in methoxytrityl family
Reported use in thiol-modified and capped oligo synthesis

The selection of a trityl-based protecting group is a critical process-design decision, not a simple component substitution. The acid lability differs significantly across the class, with removal activity following the order: TMT > DMT > MMT > Trt. Substituting 4,4',4''-Trimethoxytrityl chloride with the more common 4,4'-Dimethoxytrityl chloride (DMT-Cl) or Trityl chloride (Tr-Cl) would necessitate harsher acidic deprotection conditions. This change can lead to undesired side reactions, cleavage of other acid-sensitive protecting groups, or degradation of the target molecule, ultimately compromising process yield and purity. TMT-Cl is specified when the required deprotection window is too mild for less substituted trityl chlorides, making it non-interchangeable in syntheses optimized for its unique reactivity.

Substitution Risk

Acid lability shift

Each missing methoxy group on the trityl core may slow acid-catalyzed deprotection, requiring longer cycle times or stronger acid conditions.

Depurination risk

Extended acid exposure from slower deprotection can increase depurination side reactions in DNA synthesis, elevating truncation impurities.

Coupling efficiency impact

Generic substitution without accounting for kinetic differences may compromise coupling efficiency and reduce full-length product yield.

Evidence 1: Highest Acid Lability in the Methoxy-Substituted Trityl Class

The primary procurement driver for 4,4',4''-Trimethoxytrityl chloride is its position as the most acid-labile common methoxy-trityl protecting group. The stability of the trityl cation formed during acid-catalyzed cleavage increases with the number of electron-donating methoxy groups. This results in a clear hierarchy of deprotection activity under acidic conditions: 4,4',4''-Trimethoxytrityl (TMT) > 4,4'-Dimethoxytrityl (DMT) > 4-Methoxytrityl (MMT) > Trityl (Tr). This established chemical principle means a TMT-protected alcohol or amine can be deprotected under significantly milder conditions than its DMT or MMT-protected counterparts.

Evidence DimensionRelative rate of removal under acidic conditions
Target Compound DataHighest relative rate
Comparator Or BaselineDMT, MMT, and Trityl (Tr) groups have progressively lower rates of removal.
Quantified DifferenceQualitatively established as TMT > DMT > MMT > Trt.
ConditionsGeneral acidic deprotection protocols.

This allows for selective deprotection in the presence of less-labile groups or the preservation of acid-sensitive substrates, a critical process control parameter.

Hydrolysis kinetics
Cross-study comparable
TMTr fastest among methoxytrityls; ca. 10× per methoxy group increase
Supports throughput optimization in automated synthesis
Class-level trend; specific acid conditions apply

Evidence 2: Process Compatibility Demonstrated by Deprotection with Dilute Aqueous Acid

The process utility of TMT's high lability is demonstrated in its use for protecting primary amino groups, where deprotection can be achieved under exceptionally mild conditions. In a synthesis of (15NH2)adenosine, a TMT-protected amine intermediate was successfully deprotected by treatment with 0.1 M HCl in a 1:1 tetrahydrofuran–water mixture. These conditions are significantly milder than the neat or concentrated solutions of acids like trifluoroacetic acid (TFA) or trichloroacetic acid (TCA) often required for complete and rapid cleavage of DMT or MMT groups, highlighting a distinct advantage in processability.

Evidence DimensionRequired deprotection reagent
Target Compound Data0.1 M HCl in 1:1 THF-water
Comparator Or BaselineDMT groups, particularly in standard oligonucleotide synthesis, typically require reagents like 3% trichloroacetic acid (TCA) in dichloromethane.
Quantified DifferenceEnables use of dilute aqueous mineral acid versus concentrated organic acids.
ConditionsDeprotection of a TMT-protected amine.

For complex molecules with multiple sensitive functional groups, the ability to deprotect with dilute aqueous acid avoids the harsh, anhydrous conditions that could cause degradation or side reactions.

Acid lability hierarchy
Head-to-head
TMTr > DMTr > MMTr > Trt
Enables fastest deprotection selection among trityl analogs
Validated across multiple acid concentrations

Evidence 3: Precursor Suitability for High-Value, Sensitive Biomolecule Synthesis

4,4',4''-Trimethoxytrityl chloride demonstrates its value as a precursor for protecting key intermediates in demanding synthetic applications. It was successfully employed as the protecting group for the primary amino function during a chemical synthesis of (15NH2)adenosine, an isotopically labeled nucleoside. The selection of TMT in this context underscores its compatibility with high-value, sensitive substrates where maximizing yield and ensuring the integrity of the final product are paramount. Its facile removal under mild conditions is critical for the final step of such a multi-step synthesis.

Evidence DimensionDemonstrated use case
Target Compound DataSuccessfully used to protect a primary amine during the synthesis of (15NH2)adenosine.
Comparator Or BaselineSyntheses using less labile groups (e.g., DMT) might risk partial degradation of the sensitive nucleoside base during harsher deprotection.
Quantified DifferenceEnables a viable synthetic route for a sensitive, high-value isotopically labeled nucleoside.
ConditionsMulti-step organic synthesis of a nucleoside analog.

This provides confidence for procurement managers and process chemists that TMT-Cl is a reliable choice for protecting expensive or delicate starting materials where yield preservation is a primary concern.

MS ionization behavior
Class-level inference
Highest carbocation stability; reduced cation-adduct interference
May support cleaner MS spectra for synthesis QC
Quantitative rate enhancement not fully defined
Thiol-modified oligo synthesis
Supporting evidence
Successful use of TMTr-protected thiol linker; compatible with Poly-Pak purification
Functional validation for thiol-oligo workflows
No direct comparator data available
Melting point
Data to verify
TMTr: 146–148 °C; DMTr: 119–123 °C
May indicate reduced hygroscopicity for storage
Technical-grade spec; quantitative humidity data not reported

Protection of Extremely Acid-Sensitive Substrates

TMT-Cl is the indicated choice when synthesizing complex molecules containing functionalities that are intolerant to the acidic conditions required to cleave DMT or MMT groups. Its deprotection with very dilute acid allows for the preservation of other sensitive groups like certain silyl ethers, acetals, or glycosidic bonds.

Enabling Orthogonal Strategies in Multi-Step Synthesis

In synthetic routes requiring multiple, differentially-labile protecting groups, the TMT group serves as the most labile partner. It can be selectively removed under conditions that leave DMT, MMT, and Tr groups intact, enabling sequential deprotection and modification at different sites within the same molecule.

Final, Mild Deprotection of High-Value Nucleoside and Peptide Analogs

For the synthesis of valuable or delicate biomolecules, such as isotopically-labeled nucleosides, TMT-Cl provides a robust protecting group that can be removed in the final step with minimal risk to the product's integrity. This ensures higher purity and yield for the final target compound compared to routes that might require harsher final deprotection steps.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-throughput automated oligo synthesis
Deprotection kinetics profile
Cycle-time efficiency and coupling fidelity
Acid-labile sequence synthesis
Acid exposure minimization
Depurination and side-reaction levels
Thiol-modified oligo preparation
Thiol-linker compatibility
Standard purification workflow integration
Capped oligoribonucleotide synthesis
Capping reagent protection
Acid deprotection and product integrity

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

49757-42-8

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